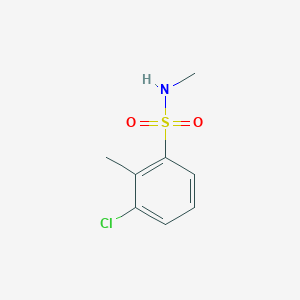

3-chloro-N,2-dimethylbenzenesulfonamide

Beschreibung

3-Chloro-N,2-dimethylbenzenesulfonamide is a substituted benzenesulfonamide characterized by a chlorine atom at the 3-position of the benzene ring, an N-methyl group on the sulfonamide nitrogen, and a methyl group at the 2-position. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological and material science applications due to their structural versatility and tunable properties.

Eigenschaften

IUPAC Name |

3-chloro-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYEGUCIBLMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,2-dimethylbenzenesulfonamide typically involves the chlorination of N,2-dimethylbenzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N,2-dimethylbenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of N,2-dimethylbenzene-1-sulfonamide derivatives with various functional groups.

Oxidation: Formation of 3-chloro-2-methylbenzoic acid or 3-chloro-2-methylbenzaldehyde.

Reduction: Formation of 3-chloro-N,2-dimethylbenzene-1-amine.

Wissenschaftliche Forschungsanwendungen

3-chloro-N,2-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-chloro-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The following table summarizes key structural analogs of 3-chloro-N,2-dimethylbenzenesulfonamide, highlighting variations in substituents and their implications:

Substituent Effects on Properties

- Chlorine Position : Chlorine at the 3-position (as in the target compound) may enhance electrophilic reactivity compared to 2- or 4-positioned Cl analogs, influencing interactions with biological targets.

- Amino vs. Chloro Substituents: Amino groups (e.g., in 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide) introduce hydrogen-bonding capacity, altering solubility and binding affinity compared to purely halogenated analogs.

Physicochemical and Crystallographic Data

- Crystal Structures: Analogs like 3-chloro-N-(2-chlorophenyl)benzenesulfonamide crystallize in monoclinic systems (space group P2₁/n), with unit cell parameters a = 11.1371 Å, b = 4.85230 Å, c = 21.5198 Å. These findings suggest that steric effects from substituents dictate packing efficiency.

Biologische Aktivität

3-Chloro-N,2-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-chloro-N,2-dimethylbenzenesulfonamide can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 229.70 g/mol

Sulfonamides, including 3-chloro-N,2-dimethylbenzenesulfonamide, primarily exert their biological effects by inhibiting bacterial folic acid synthesis. This inhibition occurs through the competitive blockade of the enzyme dihydropteroate synthase (DHPS), which is crucial for the biosynthesis of folate in bacteria. By disrupting folate synthesis, these compounds effectively hinder bacterial growth and proliferation .

Antimicrobial Activity

Research indicates that 3-chloro-N,2-dimethylbenzenesulfonamide demonstrates significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The compound's efficacy can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have shown that 3-chloro-N,2-dimethylbenzenesulfonamide may have anticancer potential. It appears to interfere with specific cellular pathways involved in cancer cell proliferation. For instance, it has been observed to induce apoptosis in certain cancer cell lines through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy Study : A laboratory study assessed the effectiveness of various sulfonamides against common bacterial strains. The results indicated that 3-chloro-N,2-dimethylbenzenesulfonamide was particularly effective against Staphylococcus aureus, with an MIC comparable to established antibiotics.

- Cancer Cell Line Analysis : In vitro experiments on human cancer cell lines demonstrated that treatment with 3-chloro-N,2-dimethylbenzenesulfonamide led to a significant reduction in cell viability. The mechanism was linked to the compound's ability to induce oxidative stress and DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.